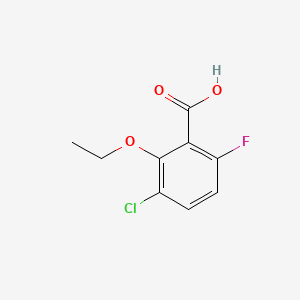

3-Chloro-2-ethoxy-6-fluorobenzoic acid

Description

Contextualization of Halogenated Benzoic Acids in Chemical Synthesis

Halogenated benzoic acids are a well-established class of compounds with widespread utility in organic synthesis. The presence of one or more halogen atoms on the benzoic acid framework dramatically influences the molecule's electronic properties and provides a reactive site for further functionalization. The carboxyl group itself is a versatile functional group, capable of undergoing a range of reactions including esterification, amidation, and reduction. wikipedia.orgvedantu.com

The halogen substituents serve as key handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations for the construction of complex organic molecules. rsc.org For instance, a bromo or chloro substituent can be readily replaced by a wide array of other functional groups, enabling the synthesis of diverse derivatives. The position of the halogen on the aromatic ring also directs the regioselectivity of subsequent electrophilic aromatic substitution reactions. rsc.org The carboxyl group is a meta-directing group, meaning it tends to direct incoming electrophiles to the meta position on the benzene (B151609) ring. wikipedia.orgvedantu.com

Significance of Ethoxy and Fluoro Substituents in Aromatic Systems

The ethoxy (-OCH2CH3) and fluoro (-F) substituents on the 3-Chloro-2-ethoxy-6-fluorobenzoic acid molecule play a crucial role in modulating its reactivity and physical properties.

The ethoxy group , an alkoxy group, is generally considered an activating group in electrophilic aromatic substitution reactions. masterorganicchemistry.com This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, which can stabilize the intermediate carbocation formed during the reaction. libretexts.org This electron-donating effect can increase the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.org

Overview of Research Trajectories for Related Organohalogen Compounds

Research into organohalogen compounds is a vibrant and expanding field, driven by their diverse applications and the continuous discovery of new compounds from natural sources. researchgate.netresearchgate.net While historically, many synthetic organohalogens raised environmental concerns due to their persistence, modern research focuses on the design and synthesis of organohalogens with specific and beneficial properties. nih.gov

Current research trajectories for organohalogen compounds encompass several key areas:

Pharmaceuticals and Agrochemicals: Many biologically active molecules contain halogen atoms. The strategic incorporation of halogens can enhance the efficacy, selectivity, and pharmacokinetic properties of drugs and pesticides. rsc.org

Materials Science: Organohalogens are integral components in the development of advanced materials, including liquid crystals, polymers, and metal-organic frameworks (MOFs). ossila.com

Analytical Chemistry: The unique properties of certain halogen isotopes, such as 19F, are exploited in the development of probes for NMR spectroscopy and other analytical techniques. ossila.com

Synthetic Methodology: There is ongoing research into developing more efficient, selective, and environmentally benign methods for the synthesis of organohalogen compounds. This includes the development of novel catalytic systems for C-H activation and halogenation reactions. rsc.org

The study of compounds like this compound contributes to this broader understanding, providing insights into the synthesis and reactivity of polysubstituted aromatic systems.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-ethoxy-6-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-2-14-8-5(10)3-4-6(11)7(8)9(12)13/h3-4H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKNSVQMBXXOFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1C(=O)O)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2 Ethoxy 6 Fluorobenzoic Acid

Retrosynthetic Analysis of 3-Chloro-2-ethoxy-6-fluorobenzoic Acid

A retrosynthetic analysis of this compound suggests several potential disconnection points. The carboxylic acid group can be disconnected to a corresponding toluene (B28343) or benzaldehyde (B42025) precursor, which would require a final oxidation step. Alternatively, the ethoxy and chloro substituents can be considered for disconnection, leading to different synthetic routes.

One plausible retrosynthetic approach involves the disconnection of the C-Cl bond, which would lead to 2-ethoxy-6-fluorobenzoic acid as a key intermediate. This precursor could then be regioselectively chlorinated. Another strategy would be to disconnect the ethoxy group, pointing to a 3-chloro-2-hydroxy-6-fluorobenzoic acid intermediate that would undergo etherification. A third pathway could involve the formation of the carboxylic acid group as the final step, for instance, through the carboxylation of a suitable aromatic precursor like 1-chloro-2-ethoxy-4-fluorobenzene.

Precursor Identification and Availability for Targeted Synthesis

Based on the retrosynthetic analysis, several key precursors can be identified. The commercial availability of these precursors is crucial for an efficient and economically viable synthesis.

| Precursor Name | CAS Number | Availability |

| 2-Chloro-6-fluorobenzoic acid | 434-75-3 | Commercially available googleapis.comsigmaaldrich.com |

| 2-Ethoxy-6-fluorobenzoic acid | 902152-91-4 | Commercially available nih.govgoogle.com |

| 3-Chloro-2-fluorobenzoic acid | 161957-55-7 | Commercially available ossila.com |

| 2-Chloro-6-fluorobenzaldehyde (B137617) | 387-45-1 | Commercially available |

| This compound | 2386086-92-4 | Commercially available bldpharm.comchemicalbook.com |

| 1-Chloro-2-ethoxy-4-fluorobenzene | 289039-35-6 | Commercially available chemtik.com |

| 3-Chloro-2-fluorobenzaldehyde | 85070-48-0 | Commercially available sigmaaldrich.com |

The availability of these precursors from various chemical suppliers simplifies the development of synthetic routes, allowing researchers to focus on the key transformation steps.

Direct Synthesis Approaches

Several direct synthesis approaches can be envisioned for the preparation of this compound, leveraging established organic reactions.

Oxidation Pathways for Precursors (e.g., Aldehyde Oxidation to Carboxylic Acid)

A common and efficient method for the synthesis of benzoic acids is the oxidation of the corresponding benzaldehydes. In this context, 3-chloro-2-ethoxy-6-fluorobenzaldehyde (B14032565) would be the direct precursor to the target molecule. The oxidation of benzaldehydes to benzoic acids can be achieved using a variety of oxidizing agents. uwindsor.ca

A typical procedure involves the use of potassium permanganate (B83412) (KMnO4) in an alkaline medium. chemtik.com The aldehyde is oxidized to the carboxylate salt, which is then acidified to yield the final carboxylic acid. Other oxidizing agents such as chromic acid, or milder reagents like silver oxide, can also be employed. The choice of oxidant depends on the presence of other functional groups in the molecule that might be sensitive to oxidation.

Another potential precursor for oxidation is 3-chloro-2-ethoxy-6-fluorotoluene. The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or nitric acid. A related method for the preparation of 2-chloro-6-fluorobenzaldehyde involves the oxidation of 2-chloro-6-fluorotoluene. google.com

Regioselective Halogenation Strategies

The introduction of a chlorine atom at a specific position on the aromatic ring is a critical step in the synthesis. The regioselectivity of halogenation is governed by the directing effects of the substituents already present on the ring. In the case of synthesizing this compound from 2-ethoxy-6-fluorobenzoic acid, the challenge lies in directing the chlorination to the C-3 position. The ethoxy group is an ortho-, para-director, while the fluorine and carboxylic acid groups are meta-directors. The interplay of these directing effects will determine the outcome of the chlorination reaction.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective halogenation. organic-chemistry.orgwikipedia.orgharvard.edu This technique involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. The carboxylic acid group itself can act as a DMG, directing lithiation to the ortho position. unblog.fr For a precursor like 2-ethoxy-6-fluorobenzoic acid, lithiation would be expected to occur at the C-3 position, which is ortho to the carboxylic acid group. Subsequent quenching with a chlorinating agent, such as hexachloroethane (B51795) (C2Cl6), would introduce the chlorine atom at the desired position.

Etherification Reactions for Ethoxy Group Introduction

The formation of the ethoxy group can be achieved through a Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of synthesizing this compound, a potential precursor would be 3-chloro-2-hydroxy-6-fluorobenzoic acid.

The phenolic hydroxyl group of this precursor can be deprotonated using a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This phenoxide can then be reacted with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to form the desired ether linkage. The reaction conditions, including the choice of base, solvent, and temperature, need to be carefully controlled to ensure efficient conversion and to avoid side reactions, such as esterification of the carboxylic acid group. A patent describes the etherification of hydroxybenzoic acids using an alkyl halide in a basic aqueous or biphasic solvent system under pressure. google.com Another patent details a method using a crown-ether phase transfer catalyst to promote the etherification. google.com

Carboxylation Methodologies for Aromatic Systems

The carboxylic acid group can be introduced onto the aromatic ring through carboxylation of an organometallic intermediate. A plausible route would start from 1-chloro-2-ethoxy-4-fluorobenzene. chemtik.com This precursor could be subjected to a metal-halogen exchange or a directed metalation to generate an organolithium or Grignard reagent.

For instance, treatment of 1-chloro-2-ethoxy-4-fluorobenzene with a strong base like n-butyllithium could lead to lithiation at one of the available positions, directed by the ethoxy and fluoro groups. The resulting aryllithium species can then be reacted with carbon dioxide (as dry ice) to form the corresponding lithium carboxylate, which upon acidic workup, would yield the benzoic acid derivative. The regioselectivity of the initial lithiation step is critical and would depend on the relative directing abilities of the chloro, ethoxy, and fluoro substituents.

Multi-Step Synthetic Sequences

The synthesis of this compound is not a trivial one-step process but rather a carefully orchestrated sequence of reactions. The following subsections delve into the critical aspects of these multi-step syntheses.

Sequential Functional Group Interconversions

The construction of this compound necessitates a series of functional group interconversions, where one functional group is transformed into another to build the target molecule step-by-step. A common strategy begins with a suitably substituted benzene (B151609) ring, upon which the required chloro, ethoxy, fluoro, and carboxylic acid groups are introduced in a specific order to ensure the correct regiochemistry. lumenlearning.com

For instance, a plausible synthetic route might start with a molecule like 2,4-difluorobenzoic acid. google.com The synthesis would then involve the selective introduction of the chloro and ethoxy groups. The order of these introductions is critical to direct the substituents to the desired positions on the aromatic ring. lumenlearning.com

Another potential starting material could be 3-amino-2,4,5-trifluorobenzoic acid, which can undergo a Sandmeyer-type reaction to introduce the chlorine atom. researchgate.net Subsequent steps would then be required to introduce the ethoxy group and remove the extraneous fluorine atom, potentially through a nucleophilic aromatic substitution reaction.

Protecting Group Chemistry in Complex Synthesis

In syntheses involving multiple functional groups, it is often necessary to temporarily block or "protect" a reactive site to prevent it from interfering with subsequent reaction steps. For a molecule like this compound, the carboxylic acid group might be protected as an ester during reactions targeting other parts of the molecule. This prevents unwanted side reactions and ensures that the desired transformations occur at the intended locations. After the necessary modifications are complete, the protecting group is removed to regenerate the carboxylic acid.

Catalyst Selection and Reaction Optimization (e.g., Palladium-catalyzed reactions)

The introduction of the ethoxy group onto the aromatic ring is a key step that often utilizes transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions. nih.gov These reactions have become a robust and cost-effective method for forming carbon-oxygen bonds. orgsyn.org

The choice of catalyst and reaction conditions is paramount for achieving high yields and selectivity. For the ethoxylation of an aryl halide, a palladium precatalyst such as tBuBrettPhos Pd G3, in combination with a suitable base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), has been shown to be effective. nih.gov The ligand, in this case, tBuBrettPhos, plays a crucial role in stabilizing the palladium catalyst and facilitating the cross-coupling process.

Optimization of the reaction conditions, including the choice of solvent, temperature, and reaction time, is essential. For instance, toluene is often used as the solvent for these cross-coupling reactions. nih.gov The catalyst loading can also be optimized to be both effective and economical for larger-scale syntheses. nih.gov

| Catalyst System Component | Role in Reaction | Example |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | tBuBrettPhos Pd G3 nih.gov |

| Ligand | Stabilizes the catalyst and facilitates the reaction | tBuBrettPhos nih.gov |

| Base | Activates the alcohol and neutralizes the acid byproduct | Cs₂CO₃, K₃PO₄ nih.gov |

| Solvent | Provides the medium for the reaction | Toluene nih.gov |

Purification and Isolation Techniques for High-Purity Material

The final steps in any chemical synthesis are the purification and isolation of the target compound in a high-purity form. For this compound, this is typically achieved through a combination of chromatographic and crystallization methods.

Chromatographic Separation Methods

Chromatography is a powerful technique for separating the desired product from unreacted starting materials, byproducts, and other impurities. Column chromatography is a common method used in organic synthesis. researchgate.net In this technique, the crude reaction mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column.

The different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration allows for the separation of the components. For the purification of acidic compounds like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is often used as the eluent. The fractions containing the pure product are collected, and the solvent is evaporated to yield the purified compound.

Crystallization and Recrystallization Protocols

Crystallization is a technique used to purify solid compounds. The principle behind it is that the desired compound is typically less soluble in a given solvent at lower temperatures than at higher temperatures. In a typical recrystallization procedure, the crude solid is dissolved in a minimum amount of a hot solvent. The hot solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution, leaving the impurities behind in the solvent.

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For carboxylic acids, solvents like ethanol, methanol, acetone, or mixtures with water can be effective. orgsyn.org The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried to give the high-purity this compound.

| Purification Technique | Principle | Typical Solvents/Materials |

| Column Chromatography | Differential partitioning between a stationary and mobile phase | Silica gel, Hexane/Ethyl Acetate mixtures |

| Recrystallization | Difference in solubility at different temperatures | Ethanol, Methanol, Acetone/Water mixtures orgsyn.org |

Chemical Reactivity and Transformations of 3 Chloro 2 Ethoxy 6 Fluorobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of reactions, including esterification, amidation, decarboxylation, and reduction.

Esterification and Amidation Reactions

The carboxylic acid functionality of 3-Chloro-2-ethoxy-6-fluorobenzoic acid can be readily converted to its corresponding esters and amides. These reactions typically proceed via the activation of the carboxylic acid, often by converting it into a more reactive acyl chloride.

Esterification: The formation of esters from this compound is a standard transformation. A common method involves the reaction of the corresponding acyl chloride with an alcohol. For instance, treatment of similar fluorinated benzoic acids with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively yields the acyl chloride. This intermediate can then be reacted with various alcohols in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to afford the desired ester. While specific examples for this compound are not prevalent in publicly available literature, the general reactivity of benzoic acids supports this pathway.

Amidation: The synthesis of amides from this compound follows a similar strategy to esterification. The acyl chloride intermediate can be reacted with primary or secondary amines to form the corresponding N-substituted amides. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using various peptide coupling reagents. For example, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are known to facilitate the formation of amide bonds from substituted benzoic acids. ossila.com These methods are widely employed in the synthesis of complex molecules, including active pharmaceutical ingredients. ossila.com

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. SOCl₂ or (COCl)₂2. R-OH, Pyridine | This compound ester | Esterification |

| This compound | 1. SOCl₂ or (COCl)₂2. R¹R²NH | 3-Chloro-2-ethoxy-6-fluorobenzamide | Amidation |

| This compound | R¹R²NH, DCC or HATU | 3-Chloro-2-ethoxy-6-fluorobenzamide | Amidation |

Decarboxylation Pathways

Reduction of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3-chloro-2-ethoxy-6-fluorophenyl)methanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ is a powerful and non-selective reducing agent that could potentially affect other functional groups, although the chloro and fluoro substituents on the aromatic ring are generally stable to these conditions.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | LiAlH₄, THF | (3-chloro-2-ethoxy-6-fluorophenyl)methanol | Reduction |

Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is governed by the directing and activating/deactivating effects of the existing substituents: the chloro (-Cl), ethoxy (-OCH₂CH₃), fluoro (-F), and carboxylic acid (-COOH) groups.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS), the incoming electrophile is directed to specific positions on the benzene ring based on the electronic properties of the substituents. The ethoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. The halogen atoms (Cl and F) are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. The carboxylic acid group is a strong deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

Considering the combined effects of the substituents on this compound:

The powerful activating and ortho-, para-directing effect of the ethoxy group at position 2 would strongly favor substitution at positions 4 and 6. However, position 6 is already occupied by a fluorine atom.

The chloro group at position 3 is a deactivating ortho-, para-director, suggesting potential substitution at positions 1 (occupied), 5, and 2 (occupied).

The fluoro group at position 6 is a deactivating ortho-, para-director, suggesting potential substitution at positions 5 and 1 (occupied).

The carboxylic acid group at position 1 is a deactivating meta-director, favoring substitution at positions 3 (occupied) and 5.

Based on this analysis, the most likely position for electrophilic attack is position 5, as it is activated by the ortho-directing fluoro and chloro groups and is the meta-position relative to the deactivating carboxylic acid group. The strong activating effect of the ethoxy group, however, might lead to some substitution at position 4, although this position is sterically hindered. The precise outcome would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution with Activated Halogen Sites

Nucleophilic aromatic substitution (SNAr) is a plausible reaction for this compound, particularly at the positions bearing halogen atoms. The presence of electron-withdrawing groups on the aromatic ring facilitates this type of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).

In this molecule, both the chlorine and fluorine atoms are potential leaving groups. The carboxylic acid group, being electron-withdrawing, activates the ring towards nucleophilic attack. The relative reactivity of the halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. This is because the rate-determining step is the attack of the nucleophile, which is favored by the more electronegative fluorine atom that polarizes the C-F bond more effectively.

Therefore, it is conceivable that a strong nucleophile could displace the fluorine atom at position 6. The chloro group at position 3 is less likely to be substituted under typical SNAr conditions compared to the fluorine atom. The ethoxy group is generally not a good leaving group in this type of reaction.

| Reactant | Reagent | Potential Product | Reaction Type |

| This compound | Strong Nucleophile (e.g., NaOMe) | 3-Chloro-2-ethoxy-6-methoxybenzoic acid | Nucleophilic Aromatic Substitution |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira involving haloarenes)

The halogen substituents on the aromatic ring of this compound are prime sites for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. wikipedia.orglibretexts.org The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F. Consequently, the chlorine atom at the C-3 position is the expected site of reaction, while the more robust C-F bond at the C-6 position remains inert under typical conditions. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. organic-chemistry.orgrsc.org For this compound, a Suzuki reaction with an arylboronic acid would selectively replace the chlorine atom to form a biaryl structure. The use of sterically bulky and electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃, has been shown to be effective for the coupling of less reactive aryl chlorides, often allowing the reaction to proceed at room temperature. organic-chemistry.orgacs.org The reaction is typically carried out in the presence of a base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃). rsc.orguwindsor.ca

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. acs.orgwikipedia.orgorganic-chemistry.org Reacting this compound with an alkene, such as styrene (B11656) or an acrylate, under Heck conditions would yield a vinylated benzoic acid derivative. taylorandfrancis.com This transformation is catalyzed by palladium complexes, often with phosphine ligands, in the presence of a base like triethylamine to neutralize the hydrogen halide formed. wikipedia.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with an alkyne would introduce an alkynyl substituent at the C-3 position. The reaction traditionally uses a palladium catalyst, a copper(I) co-catalyst (like CuI), and an amine base. wikipedia.orglibretexts.org Copper-free conditions have also been developed, which can be advantageous in pharmaceutical synthesis to avoid copper contamination. nih.gov

Table 1: Predicted Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Expected Product | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | 3-Aryl-2-ethoxy-6-fluorobenzoic acid | Pd₂(dba)₃ / P(t-Bu)₃, K₃PO₄ |

| Heck | Alkene (R-CH=CH₂) | 3-Alkenyl-2-ethoxy-6-fluorobenzoic acid | Pd(OAc)₂ / PPh₃, Et₃N |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 3-Alkynyl-2-ethoxy-6-fluorobenzoic acid | Pd(PPh₃)₂Cl₂ / CuI, Et₃N |

Transformations Involving Halogen Substituents (Chlorine and Fluorine)

The distinct properties of the chlorine and fluorine substituents allow for selective transformations beyond cross-coupling reactions.

Halogen Exchange Reactions

Nucleophilic aromatic substitution (SNAr) can be employed to exchange one halogen for another or for a different nucleophile. In SNAr reactions, the rate is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. masterorganicchemistry.comlibretexts.org For this compound, the carboxylic acid and the fluorine atom are strong electron-withdrawing groups.

The reactivity of halogens as leaving groups in SNAr reactions typically follows the trend F > Cl > Br > I, which is the reverse of their trend in cross-coupling reactions. youtube.com This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. masterorganicchemistry.comyoutube.com Therefore, under SNAr conditions, the fluorine atom at C-6 is the more likely site of substitution compared to the chlorine at C-3, especially with strong nucleophiles. However, the steric hindrance from the adjacent ethoxy and carboxylic acid groups could influence this reactivity. Recent developments have shown that even unactivated fluoroarenes can undergo SNAr reactions using organic photoredox catalysis under mild conditions. nih.gov

Reductive Dehalogenation

Reductive dehalogenation is the removal of a halogen atom and its replacement with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation or using metal-based reducing agents. The ease of reduction for aryl halides generally follows the order I > Br > Cl > F.

This selectivity allows for the potential removal of the chlorine atom while leaving the fluorine atom intact. Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under neutral conditions is a common method for selectively reducing aryl bromides and chlorides. organic-chemistry.org Iron-catalyzed hydrodehalogenation using reagents like Fe(acac)₃ and a Grignard reagent as a reductant offers a mild and chemoselective alternative that can tolerate various functional groups, including fluorine. rsc.org It is also known that some anaerobic bacteria can perform reductive dehalogenation on chlorinated aromatic compounds. nih.govnih.gov

Reactivity of the Ethoxy Group

The ethoxy group, an alkoxy ether, can also be a site for chemical transformation.

Cleavage and Derivatization of Alkoxy Ethers

The cleavage of aryl alkyl ethers to form a phenol (B47542) and an alkyl halide is a common transformation, typically achieved using strong protic acids like HBr or HI, or strong Lewis acids like boron tribromide (BBr₃). youtube.commasterorganicchemistry.comlibretexts.orgpressbooks.pubmasterorganicchemistry.comlibretexts.org For this compound, treatment with BBr₃ would be expected to cleave the ether bond, yielding 3-chloro-6-fluoro-2-hydroxybenzoic acid and ethyl bromide. gvsu.edunih.govnih.govcore.ac.uk The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the ethyl group. gvsu.edunih.govnih.govcore.ac.uk Aryl alkyl ethers consistently yield a phenol and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to SN1 or SN2 attack. libretexts.orgmasterorganicchemistry.com

Derivatization of the ethoxy group itself is less common but could involve reactions targeting the ethyl chain, although this is often synthetically challenging without affecting other parts of the molecule.

Table 2: Predicted Transformations of Functional Groups

| Functional Group | Reaction Type | Reagent (Example) | Expected Product |

|---|---|---|---|

| Chlorine (C-3) | Reductive Dehalogenation | Pd/C, H₂ | 2-Ethoxy-6-fluorobenzoic acid |

| Fluorine (C-6) | Nucleophilic Substitution (SNAr) | NaOMe | 3-Chloro-2-ethoxy-6-methoxybenzoic acid |

| Ethoxy (C-2) | Ether Cleavage | BBr₃ | 3-Chloro-6-fluoro-2-hydroxybenzoic acid |

Chemo- and Regioselective Reaction Development

The development of chemo- and regioselective reactions for this compound hinges on exploiting the differential reactivity of its functional groups. The presence of multiple reactive sites necessitates careful selection of reagents and reaction conditions to achieve a desired transformation. mdpi.com

Palladium-catalyzed cross-coupling reactions are expected to be highly regioselective for the C-Cl bond over the C-F bond. This allows for the introduction of new carbon-based substituents at the C-3 position while preserving the fluorine atom for potential subsequent transformations.

Nucleophilic aromatic substitution would likely favor substitution at the C-6 position, replacing the fluorine atom. This provides a complementary method to functionalize the ring at a different position.

Ether cleavage using Lewis acids like BBr₃ can be performed to unmask a hydroxyl group at the C-2 position, which could then be used for further derivatization, such as O-alkylation or esterification.

Reductive dehalogenation can be controlled to selectively remove the chlorine atom, providing a route to 2-ethoxy-6-fluorobenzoic acid. organic-chemistry.org

By carefully choosing the reaction type and conditions, chemists can selectively manipulate one functional group in the presence of others, enabling the synthesis of a diverse array of complex molecules from this versatile starting material.

Synthesis and Chemical Characterization of Derivatives and Analogues

Systematic Derivatization for Structure-Reactivity Relationship Studies

The systematic derivatization of 3-Chloro-2-ethoxy-6-fluorobenzoic acid is a key strategy to elucidate structure-reactivity relationships. By modifying the carboxylic acid group or substituting the existing functionalities, researchers can probe the electronic and steric effects that govern the molecule's behavior.

A primary route for derivatization involves the transformation of the carboxylic acid into esters, amides, and acid halides. For instance, esterification with various alcohols can be achieved under acidic conditions or using coupling agents. The resulting esters can then be subjected to further reactions, allowing for an assessment of how the electronic nature of the ester group influences reactivity at other positions on the aromatic ring.

Similarly, the formation of amides through reaction with a diverse set of primary and secondary amines introduces a range of substituents with varying electronic and steric demands. Studying the spectroscopic properties (e.g., NMR, IR) and reaction kinetics of these derivatives provides valuable data on intramolecular interactions and the transmission of electronic effects.

| Derivative Type | Reagents and Conditions | Purpose of Study |

| Methyl Ester | Methanol, Sulfuric Acid (cat.) | Baseline for electronic effect studies |

| Ethyl Ester | Ethanol, DCC/DMAP | Comparison of steric hindrance |

| N-phenyl amide | Aniline, EDC/HOBt | Introduction of an aromatic substituent |

| Acid Chloride | Thionyl Chloride or Oxalyl Chloride | Highly reactive intermediate for further synthesis |

These systematic modifications allow for a quantitative analysis of how substituent changes impact properties such as acidity (pKa), spectroscopic shifts, and the rates of subsequent reactions.

Synthesis of Orthogonal Functionalized Analogues

The synthesis of orthogonal functionalized analogues of this compound is crucial for its application as a versatile building block in more complex molecular architectures. Orthogonal functional groups are those that can be reacted selectively without interfering with other reactive sites in the molecule.

One approach to generating such analogues involves the introduction of a boronic acid or boronic ester group, often at a position amenable to palladium-catalyzed cross-coupling reactions. This would typically require a multi-step synthesis starting from a precursor with a suitable handle for borylation, such as a bromine or iodine atom.

Another strategy focuses on the selective modification of the existing substituents. For example, the ethoxy group could potentially be cleaved under specific conditions to yield a hydroxyl group, which can then be used for a different set of chemical transformations, such as etherification or esterification with a different partner.

The development of these analogues with mutually compatible reactive sites opens the door for their use in combinatorial chemistry and the assembly of complex molecules through sequential, controlled reaction steps.

Preparation of Isomeric Forms and Positional Isomers

The specific arrangement of substituents on the aromatic ring of this compound is critical to its properties. The preparation and study of its isomeric forms and positional isomers are therefore essential for a comprehensive understanding of its chemical nature.

Positional isomers, where the chloro, ethoxy, and fluoro groups are arranged differently around the benzoic acid core, would exhibit distinct chemical and physical properties. For example, moving the fluorine atom to a different position would significantly alter the electronic environment of the carboxylic acid and the other substituents. The synthesis of these isomers typically requires starting from different precursors where the desired substitution pattern is already established.

| Isomer Name | Key Structural Difference | Potential Impact on Properties |

| 2-Chloro-3-ethoxy-6-fluorobenzoic acid | Positions of Chloro and Ethoxy groups swapped | Altered steric hindrance around the carboxylic acid |

| 4-Chloro-2-ethoxy-6-fluorobenzoic acid | Chloro group at position 4 | Different electronic influence on the carboxyl group |

| 3-Chloro-2-ethoxy-5-fluorobenzoic acid | Fluoro group at position 5 | Changes in intramolecular hydrogen bonding possibilities |

The comparative analysis of these isomers, including their acidity, melting points, and spectroscopic data, provides deep insights into the subtle interplay of substituent effects.

Chemical Transformations of Derived Structures

The derivatives of this compound can undergo a wide array of chemical transformations, further expanding their synthetic utility. For instance, the amide derivatives can participate in reactions such as the Hofmann, Curtius, or Lossen rearrangements to furnish amines, providing a pathway to a different class of compounds.

The ester derivatives can serve as substrates in Claisen condensation reactions or can be reduced to the corresponding benzyl (B1604629) alcohols. These alcohols can then be further oxidized to aldehydes or used in nucleophilic substitution reactions.

Furthermore, the aromatic ring itself can be a site for further functionalization, although the existing electron-withdrawing groups (chloro and fluoro) and the electron-donating ethoxy group will direct incoming electrophiles to specific positions and may require carefully chosen reaction conditions.

Influence of Substituent Effects on Chemical Properties and Reactivity

The chemical properties and reactivity of this compound and its derivatives are profoundly influenced by the interplay of the electronic and steric effects of the chloro, ethoxy, and fluoro substituents.

Electronic Effects: The fluorine and chlorine atoms are electron-withdrawing through the inductive effect, which increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. The ethoxy group, being an oxygen-linked substituent, is electron-donating through resonance but can be weakly electron-withdrawing inductively. The net effect of these substituents on the electron density of the aromatic ring dictates its susceptibility to electrophilic and nucleophilic attack.

Steric Effects: The presence of substituents at positions 2 and 6 (ortho to the carboxylic acid) creates significant steric hindrance. This can influence the conformation of the molecule, potentially forcing the carboxylic acid group out of the plane of the aromatic ring. This steric hindrance also impacts the rates of reactions involving the carboxyl group, such as esterification and amide formation, often requiring more forcing conditions or specialized reagents.

Spectroscopic and Structural Elucidation Studies of 3 Chloro 2 Ethoxy 6 Fluorobenzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 3-Chloro-2-ethoxy-6-fluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including two-dimensional techniques, would be required for a complete structural assignment.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignment

¹H NMR spectroscopy provides information about the number of different types of protons and their immediate electronic environment. For this compound, one would expect to observe distinct signals for the aromatic protons and the protons of the ethoxy group.

Aromatic Protons: The benzene (B151609) ring has two protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups, and the electron-donating effect of the ethoxy group. The splitting patterns of these signals (e.g., doublets, triplets, or doublet of doublets) would arise from coupling with each other and with the fluorine atom, providing crucial information about their relative positions on the ring.

Aliphatic Protons: The ethoxy group (-OCH₂CH₃) would show two characteristic signals: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The integration of these signals would confirm the number of protons in each group.

A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate the expected signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | m | - |

| Ethoxy-CH₂ | 3.9 - 4.2 | q | 7.0 |

| Ethoxy-CH₃ | 1.3 - 1.5 | t | 7.0 |

| Carboxylic Acid-H | 10.0 - 13.0 | s (broad) | - |

| Note: This is a generalized prediction. Actual values would need to be determined experimentally or through specific computational prediction. |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms (e.g., C=O, aromatic C, aliphatic C). For this compound, nine distinct carbon signals would be expected.

Carbonyl Carbon: The carboxylic acid carbonyl carbon (C=O) would appear at a characteristic downfield chemical shift.

Aromatic Carbons: The six carbons of the benzene ring would have distinct chemical shifts due to the different substituents. The carbons directly attached to the electronegative atoms (Cl, F, O) would be significantly affected. Carbon-fluorine coupling would also be observed.

Aliphatic Carbons: The two carbons of the ethoxy group would appear in the upfield region of the spectrum.

A hypothetical data table for the ¹³C NMR spectrum is shown below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| Aromatic C-F | 155 - 165 (d) |

| Aromatic C-O | 145 - 155 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-COOH | 120 - 135 |

| Ethoxy-CH₂ | 60 - 70 |

| Ethoxy-CH₃ | 14 - 16 |

| Note: This is a generalized prediction. 'd' indicates a doublet due to C-F coupling. Actual values require experimental determination. |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. re3data.org For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents. Coupling between the fluorine and the nearby aromatic protons would also be observed, providing further structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Elucidation

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, for instance, between the two aromatic protons and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton and carbon assignments for the aromatic CH groups and the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connections between the ethoxy group and the aromatic ring, and the position of the carboxylic acid group relative to the other substituents.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. While studies on similar substituted benzoic acids provide a general idea of the expected vibrational frequencies, specific data for the title compound is not available. wiley.com

A table of expected characteristic FT-IR absorption bands is provided below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 2980 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Ether & Acid) | Stretching | 1300 - 1000 |

| C-F | Stretching | 1250 - 1020 |

| C-Cl | Stretching | 850 - 550 |

| Note: These are general ranges and the exact positions of the peaks can be influenced by the overall molecular structure and intermolecular interactions. |

Raman Spectroscopy for Molecular Vibrational Analysis

The vibrational landscape of these molecules is dominated by contributions from the substituted benzene ring, the carboxylic acid group, and the ethoxy moiety. For 2-chloro-6-fluorobenzoic acid, the vibrational assignments have been made through a combination of experimental data and theoretical calculations using Density Functional Theory (DFT). mdpi.com The key vibrational modes are associated with the C-Cl, C-F, C-O, and C=O bonds, as well as the aromatic C-H and C-C stretching and bending vibrations.

The introduction of an ethoxy group at the 2-position in this compound is expected to introduce new vibrational modes and shift existing ones. The characteristic C-O stretching vibrations of the ethoxy group would be anticipated in the 1050-1250 cm⁻¹ region. Furthermore, the C-H stretching and bending modes of the ethyl group would appear in the 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹ regions, respectively. The substitution pattern on the benzene ring will also influence the positions of the ring breathing modes and other skeletal vibrations.

Table 1: Predicted Raman Active Vibrational Modes for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C-H (Aromatic) | Stretching | 3050-3150 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 |

| C=C (Aromatic) | Stretching | 1550-1620 |

| C-H (Aliphatic) | Bending | 1375-1470 |

| C-O (Ethoxy) | Stretching | 1050-1250 |

| C-F | Stretching | 1100-1300 |

| C-Cl | Stretching | 600-800 |

This table is predictive and based on characteristic group frequencies and data from analogous structures.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. For this compound (molar mass: 218.61 g/mol ), while direct experimental mass spectra are not widely published, data from related compounds allow for a predictive analysis of its behavior under mass spectrometric conditions. chemicalbook.com

The electron ionization (EI) mass spectrum of the analogous 2-chloro-6-fluorobenzoic acid shows a prominent molecular ion peak, as well as significant fragments corresponding to the loss of the carboxylic acid group and halogen atoms. nih.gov For this compound, the molecular ion peak [M]⁺• would be expected at m/z 218.

The fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation would be the loss of the ethoxy group (-OC₂H₅), leading to a fragment ion at m/z 173. Another significant fragmentation pathway would involve the loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 173. Subsequent fragmentation could involve the loss of a chlorine atom or a fluorine atom from the aromatic ring. The loss of an ethyl radical (•C₂H₅) from the molecular ion would yield a fragment at m/z 189.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺• | [C₉H₈ClFO₃]⁺• | 218 |

| [M - C₂H₅]⁺ | [C₇H₃ClFO₃]⁺ | 189 |

| [M - OC₂H₅]⁺ | [C₇H₃ClFO₂]⁺ | 173 |

| [M - COOH]⁺ | [C₈H₈ClFO]⁺ | 173 |

This table represents predicted fragmentation patterns and requires experimental verification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported, the crystallographic analysis of a key derivative, (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, offers significant insights into the solid-state conformation of the substituted phenyl ring.

The analysis of this derivative reveals the planarity of the di-substituted phenyl ring. The ethoxy group is observed to be nearly perpendicular to the plane of the phenyl ring. This orientation is likely influenced by steric interactions with the adjacent chloro and fluoro substituents. The solid-state packing of this derivative is stabilized by intermolecular hydrogen bonding interactions.

For this compound, it is anticipated that the carboxylic acid groups will form hydrogen-bonded dimers in the solid state, a common structural motif for carboxylic acids. The planarity of the benzene ring will be maintained, with the ethoxy group likely adopting a conformation that minimizes steric hindrance with the neighboring substituents. The precise packing arrangement will be dictated by a combination of hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Table 3: Anticipated Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Expected Feature |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) due to dimer formation |

| Key Intermolecular Interaction | O-H···O hydrogen bonding between carboxylic acid groups |

| Conformation | Planar benzoic acid moiety with a twisted ethoxy group |

This table is a prediction based on the common structural motifs of related compounds.

Computational and Theoretical Investigations of 3 Chloro 2 Ethoxy 6 Fluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular structure and electronic properties of 3-Chloro-2-ethoxy-6-fluorobenzoic acid. These computational methods allow for a detailed exploration of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the most stable molecular geometry through optimization. uc.ptmdpi.com This process involves finding the lowest energy conformation of the molecule by calculating bond lengths, bond angles, and dihedral angles.

The geometry of this compound is significantly influenced by the steric and electronic effects of its substituents: the chlorine, fluorine, and ethoxy groups, in addition to the carboxylic acid group. The planarity of the benzene (B151609) ring is distorted to accommodate these groups. The interaction between the ortho-substituents (the ethoxy and fluorine groups) and the carboxylic acid group is of particular interest, as it governs the orientation of the carboxylic acid group relative to the ring. uc.pt

Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | C-C-Cl | 121.5 |

| C-F | 1.358 | C-C-F | 118.9 |

| C-C (ring avg.) | 1.395 | C-C-C (ring avg.) | 120.0 |

| C=O | 1.215 | O=C-O | 122.8 |

| C-O (acid) | 1.350 | C-C-O (acid) | 118.5 |

| O-H | 0.965 | C-O-H | 108.7 |

| C-O (ethoxy) | 1.370 | C-C-O (ethoxy) | 124.5 |

| O-C (ethyl) | 1.430 | C-O-C (ethyl) | 117.9 |

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar substituted benzoic acids.

Hartree-Fock and Post-Hartree-Fock Methods for Refined Electronic Properties

While DFT is a widely used method, Hartree-Fock (HF) and post-Hartree-Fock methods provide an alternative approach for refining electronic properties. The HF method, however, does not account for electron correlation, which can be significant in molecules with multiple lone pairs and pi-systems like this compound.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, incorporate electron correlation to provide more accurate energy and electronic property predictions. These methods are computationally more demanding but can be used to validate the results obtained from DFT calculations, especially for properties like electron affinities and ionization potentials.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. youtube.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive.

For this compound, the distribution of the HOMO and LUMO is influenced by the various substituents. The HOMO is typically localized on the electron-rich parts of the molecule, such as the benzene ring and the oxygen atoms of the ethoxy and carboxylic acid groups. The LUMO, on the other hand, is often distributed over the electron-withdrawing carboxylic acid group and the halogen-substituted carbon atoms.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Note: The data in this table is illustrative and based on typical values from FMO analysis of similar substituted benzoic acids. researchgate.net

Molecular Electrostatic Potential (MESP) and Charge Distribution Studies

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

In the MESP of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack. These are expected to be located around the oxygen atoms of the carboxylic acid and ethoxy groups, as well as the fluorine atom. Regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. The most positive potential is generally found around the acidic hydrogen of the carboxylic acid group.

Charge distribution analysis, often performed using methods like Mulliken population analysis, provides a quantitative measure of the partial atomic charges on each atom in the molecule. This analysis helps to rationalize the molecule's dipole moment and its reactivity patterns as suggested by the MESP.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the calculated molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to predict the ¹H and ¹³C NMR chemical shifts. ucl.ac.ukcyberleninka.ru The predicted shifts for this compound would show distinct signals for the aromatic protons, the protons of the ethoxy group, and the acidic proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro, fluoro, and ethoxy substituents.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. mdpi.comresearchgate.net The calculated frequencies correspond to the different vibrational modes of the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretch, the C-Cl and C-F stretches, and the various vibrations of the benzene ring and ethoxy group. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values. ucl.ac.uk

Table 3: Predicted and Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Characteristic Range (cm⁻¹) |

| O-H stretch (acid) | ~3500 (monomer) | 3500-3700 |

| C-H stretch (aromatic) | 3050-3150 | 3000-3100 |

| C-H stretch (aliphatic) | 2900-3000 | 2850-3000 |

| C=O stretch | ~1720 | 1700-1740 |

| C-O stretch (acid) | ~1250 | 1210-1320 |

| C-F stretch | ~1100 | 1000-1400 |

| C-Cl stretch | ~750 | 600-800 |

Note: The data in this table is illustrative and based on typical values from vibrational frequency calculations on similar substituted benzoic acids. mdpi.com

Mechanistic Investigations of Key Reactions

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, transition states can be located, and reaction barriers can be calculated, providing insights into the reaction kinetics and the most likely reaction pathways.

Key reactions for this molecule include:

Esterification: The reaction of the carboxylic acid group with an alcohol to form an ester. Computational studies can model the protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, and the subsequent elimination of water.

Electrophilic Aromatic Substitution: Although the benzene ring is deactivated by the electron-withdrawing carboxylic acid and halogen groups, electrophilic substitution reactions can still occur. mdpi.com Theoretical models can predict the regioselectivity of these reactions (i.e., at which position on the ring the substitution is most likely to occur).

Decarboxylation: The loss of carbon dioxide from the carboxylic acid group, which typically requires high temperatures. Computational studies can determine the activation energy for this process.

By understanding the mechanisms of these reactions at a molecular level, reaction conditions can be optimized, and the formation of desired products can be enhanced. nih.govresearchgate.net

Transition State Analysis and Reaction Coordinate Determination

The study of reaction mechanisms at a molecular level is greatly enhanced by computational methods. Transition state analysis and the determination of the reaction coordinate are fundamental to understanding the kinetics and feasibility of a chemical transformation. Quantum chemical calculations are a powerful tool for elucidating the intricate details of reaction pathways, including the identification of transient, high-energy transition state structures. rsc.orgrsc.org

For a molecule like this compound, a potential reaction of interest could be its synthesis or a subsequent functionalization reaction. For instance, in a hypothetical nucleophilic aromatic substitution reaction, computational analysis would be employed to model the energy profile of the reaction. This involves calculating the energies of the reactants, products, and any intermediates, as well as the transition state connecting them.

The transition state represents the highest energy point along the minimum energy path between reactants and products. Its geometry is characterized by a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. By mapping the intrinsic reaction coordinate (IRC), the pathway from the transition state down to the reactants and products can be confirmed, providing a detailed picture of the atomic rearrangements that occur during the reaction.

Table 1: Hypothetical Transition State Analysis Data for a Reaction of this compound

| Parameter | Hypothetical Value | Description |

| Activation Energy (Ea) | 20 - 30 kcal/mol | The energy barrier that must be overcome for the reaction to occur. The presence of electron-withdrawing groups like chlorine and fluorine could influence this value. |

| Transition State Geometry | Distorted aromatic ring | Key bond lengths and angles would be elongated or compressed compared to the ground state, indicating the breaking and forming of bonds. |

| Imaginary Frequency | -300 to -500 cm⁻¹ | The single negative frequency in the vibrational analysis that confirms the structure as a true transition state. |

Solvent Effects on Reaction Energetics and Pathways

Chemical reactions are rarely carried out in the gas phase; they typically occur in a solvent. The surrounding solvent molecules can significantly influence the energetics and pathways of a reaction. Computational models can account for these solvent effects through various methods, broadly categorized as implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects on the energies of stationary points (reactants, products, transition states). Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but at a much higher computational cost. bohrium.comucl.ac.uk

For this compound, the choice of solvent would be expected to impact reaction rates and potentially even the preferred reaction pathway. For example, a polar solvent would likely stabilize charged intermediates or transition states more effectively than a non-polar solvent, thereby lowering the activation energy. The carboxylic acid group, in particular, is susceptible to strong interactions with protic solvents.

Table 2: Hypothetical Solvent Effects on the Activation Energy of a Reaction

| Solvent | Dielectric Constant | Hypothetical Activation Energy (kcal/mol) |

| Gas Phase | 1 | 28.5 |

| Toluene (B28343) | 2.4 | 26.2 |

| Dichloromethane | 9.1 | 24.8 |

| Methanol | 33 | 22.1 |

These hypothetical values illustrate the general trend of decreasing activation energy with increasing solvent polarity for a reaction involving a polar transition state.

Conformation Analysis and Conformational Landscapes

The three-dimensional structure of a molecule is crucial to its reactivity and physical properties. For flexible molecules like this compound, which has rotatable bonds (e.g., C-C, C-O), multiple conformations can exist. Conformational analysis aims to identify the stable conformers and map the potential energy surface that governs their interconversion.

Computational methods, particularly density functional theory (DFT), are well-suited for exploring the conformational landscape of molecules. mdpi.com By systematically rotating the dihedral angles of the key rotatable bonds and calculating the energy at each point, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes.

For this compound, the primary conformational flexibility arises from the rotation of the carboxylic acid group and the ethoxy group relative to the benzene ring. The orientation of the carboxylic acid group is known to be influenced by ortho substituents, which can lead to a preference for a planar or non-planar arrangement to minimize steric hindrance and maximize stabilizing interactions. mdpi.comkhanacademy.org The ethoxy group also has multiple possible orientations.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C2-C1-C=O) | Dihedral Angle (C1-C2-O-CH2) | Relative Energy (kcal/mol) |

| 1 | ~0° (planar) | ~0° | 0.0 (Global Minimum) |

| 2 | ~0° (planar) | ~180° | 1.2 |

| 3 | ~180° (non-planar) | ~0° | 3.5 |

| 4 | ~180° (non-planar) | ~180° | 4.8 |

This hypothetical data suggests that the planar conformer where the carbonyl group of the carboxylic acid is syn to the C1-C2 bond is the most stable, likely due to a combination of electronic and steric effects. The energy barriers between these conformers would determine the rate of their interconversion at a given temperature.

Applications of 3 Chloro 2 Ethoxy 6 Fluorobenzoic Acid As a Building Block in Advanced Organic Synthesis

Precursor in Complex Aromatic and Heterocyclic Synthesis

The structure of 3-chloro-2-ethoxy-6-fluorobenzoic acid makes it an important starting material for the synthesis of more complex aromatic and heterocyclic compounds. beilstein-journals.orgnih.govnih.gov The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, or can be removed entirely through decarboxylation, while the halogen substituents provide handles for cross-coupling reactions.

For instance, fluorinated benzoic acids are key intermediates in the preparation of antimicrobial 3-quinolinecarboxylic acid drugs. researchgate.net The synthesis often involves steps like nitration, reduction, diazotization, and hydrolysis to build the quinoline (B57606) core. researchgate.net Similarly, related dihalogenated benzoic acids are used as precursors for ligands in liquid crystals and for active pharmaceutical ingredients (APIs), such as Aurora A inhibitors. ossila.com The synthesis of fluorinated heterocycles like pyrazoles, which are found in modern fungicides, also relies on fluorinated building blocks. nih.gov The strategic placement of the chloro, ethoxy, and fluoro groups on the benzoic acid ring allows for regioselective reactions, guiding the assembly of complex substituted aromatic and heterocyclic systems that are of interest in medicinal chemistry and materials science. beilstein-journals.orgnih.gov

Utility in Materials Science Research

The unique electronic and structural properties imparted by the combination of halogen and alkoxy substituents make this compound and its derivatives interesting candidates for materials science research.

While specific research directly employing this compound in MOF synthesis is not widely documented, analogous polyhalogenated benzoic acids are recognized for their potential as ligands in the design of Metal-Organic Frameworks (MOFs). ossila.com The carboxylic acid group provides a primary coordination site to connect with metal ions or clusters, forming the nodes of the framework. The chloro and fluoro substituents on the aromatic ring can influence the electronic properties, porosity, and stability of the resulting MOF. These halogen atoms can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of the framework and enhance its structural integrity. The ethoxy group can also affect the framework's topology and pore environment. The ability to tune these properties by modifying the organic linker is a cornerstone of MOF design, and substituted benzoic acids are a critical class of building blocks for this purpose. ossila.com

In the realm of polymer chemistry, functionalized aromatic compounds like this compound can serve as monomers or precursors for monomers used in the synthesis of advanced polymeric materials. The carboxylic acid can be converted into a more reactive functional group, such as an acid chloride or an ester, to facilitate polymerization reactions. The presence of fluoro and chloro substituents on the polymer backbone can impart desirable properties to the final material, although specific properties are outside the scope of this discussion. The synthetic utility lies in its ability to be incorporated into polymer chains, such as polyamides or polyesters, through established polymerization techniques, offering a route to new materials with tailored structures.

Role in Agrochemical Research as a Synthetic Intermediate

One of the most significant applications of this compound is its role as a key synthetic intermediate in the agrochemical industry. bcpcpesticidecompendium.org It is a crucial building block in the synthesis of modern herbicides.

Specifically, this benzoic acid derivative is a precursor to the active ingredient florpyrauxifen-benzyl, the benzyl (B1604629) ester of florpyrauxifen (B1531466). nih.govnih.gov Florpyrauxifen-benzyl is the active ingredient in Rinskor™ Active herbicides, which are used to control a broad spectrum of weeds, including grasses, sedges, and broadleaf weeds in rice and other cropping systems. corteva.complantaanalytica.com Florpyrauxifen belongs to the arylpicolinate class of synthetic auxin herbicides, a newer class of chemistry that offers an alternative mode of action for weed management. corteva.comresearchgate.net The synthesis of the complex florpyrauxifen molecule, which is a substituted picolinic acid, relies on the specific arrangement of substituents found in this compound to construct the final herbicidally active compound. bcpcpesticidecompendium.orgnih.govgoogle.com

Development of Chemical Probes and Analytical Reagents

The presence of a fluorine atom in this compound makes it and its derivatives suitable for applications in the development of specialized analytical tools.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique used in chemical biology and metabolomics due to its high sensitivity and the low natural abundance of ¹⁹F in biological systems. nih.gov This results in a background-free spectrum where the signals from ¹⁹F-labeled molecules can be clearly observed.

While direct use of this compound as a probe is not detailed, analogous fluorinated benzoic acids are used to create ¹⁹F NMR probes. ossila.com These probes can be designed to detect specific ions or molecules. For example, a fluorine probe molecule can be synthesized from a fluorinated benzoic acid and then used to identify and quantify amino acids in metabolomics studies. ossila.com The unique chemical shift of the fluorine nucleus is sensitive to its local environment, allowing researchers to monitor molecular interactions and conformational changes in proteins and other biomolecules. nih.gov The ¹⁹F nucleus on building blocks like this compound can be incorporated into larger molecules to serve as a reporter group for ¹⁹F NMR-based assays and imaging. nih.govrsc.org

Contribution to Combinatorial Chemistry Libraries

Despite extensive searches of scientific literature and chemical databases, no specific research findings, detailed studies, or direct evidence could be located regarding the application of this compound as a building block in the generation of combinatorial chemistry libraries. While the compound is commercially available, its utilization in this specific area of advanced organic synthesis is not documented in the available resources.

The principles of combinatorial chemistry often rely on the use of versatile building blocks that can be readily diversified through a variety of chemical reactions. Halogenated benzoic acids, as a class of compounds, are frequently employed in drug discovery and materials science due to their utility in forming amides, esters, and other derivatives. These reactions are amenable to the high-throughput synthesis methods characteristic of combinatorial library generation.

For instance, the carboxylic acid moiety of similar benzoic acid derivatives can be activated and coupled with a diverse range of amines or alcohols to produce large libraries of amides or esters. The presence of halogen substituents on the aromatic ring can influence the physicochemical properties and biological activity of the resulting library members, and can also serve as a handle for further chemical modifications, such as cross-coupling reactions.

However, in the specific case of this compound, there is a notable absence of published literature demonstrating its use in such a capacity. Searches for library synthesis, combinatorial applications, or high-throughput screening of derivatives of this particular compound have not yielded any relevant results.

Therefore, while one might speculate on its potential as a building block based on the reactivity of its functional groups and the general utility of related compounds, there is no empirical data within the searched scientific domain to support a detailed discussion of its contribution to combinatorial chemistry libraries.

Future Directions and Emerging Research Avenues for 3 Chloro 2 Ethoxy 6 Fluorobenzoic Acid

The continued relevance of 3-Chloro-2-ethoxy-6-fluorobenzoic acid as a key building block in various chemical industries necessitates ongoing research to enhance its synthesis and explore its chemical potential. Future research is poised to move beyond traditional synthetic methodologies, embracing cutting-edge technologies and innovative chemical concepts. These emerging avenues promise not only to improve the efficiency and sustainability of its production but also to unlock novel applications through the discovery of new derivatives and reaction pathways.

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-2-ethoxy-6-fluorobenzoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. Key steps include:

- Nucleophilic substitution : Introducing the ethoxy group at the 2-position using ethyl bromide or ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

- Halogenation : Chlorine and fluorine are introduced via electrophilic aromatic substitution (e.g., Cl₂/FeCl₃ for chlorination and HF/pyridine for fluorination) .

- Ester hydrolysis : Final hydrolysis of a methyl or ethyl ester precursor to yield the carboxylic acid group . Critical factors : Temperature control during halogenation minimizes side reactions, while solvent polarity affects substitution efficiency. Yield optimization often requires iterative adjustment of stoichiometry and reaction time.

Q. How can researchers verify the structural integrity of this compound after synthesis?